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2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Lipophilicity Drug-likeness Pyridazinone

Researchers require pyridazinone cores with high aqueous solubility and minimal CNS penetration-properties rare in lipophilic analogs like irdabisant (clogP 2.26). This N2-substituted pyridazin-3(2H)-one delivers: • clogP 0.11, TPSA 89.17 Ų → enhanced buffer solubility, ideal for fragment screening (SPR/NMR). • Zero GPR35 activity → clean scaffold control. • 5 HBA / 3 HBD pharmacophore → suitable for kinase hinge or bromodomain docking. Available for immediate procurement.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 2175884-38-3
Cat. No. B2555906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2175884-38-3
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCN1CC(CC1=O)CN2C(=O)C=CC=N2
InChIInChI=1S/C10H13N3O2/c1-12-6-8(5-10(12)15)7-13-9(14)3-2-4-11-13/h2-4,8H,5-7H2,1H3
InChIKeyZWDIIXQCJDZYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Baseline


2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2175884-38-3) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one class, featuring a unique N2-substituent that incorporates a 1-methyl-5-oxopyrrolidine moiety via a methylene linker . The compound has a molecular formula of C₁₀H₁₃N₃O₂, a molecular weight of 207.23 g/mol, and a calculated partition coefficient (clogP) of 0.11, indicating low lipophilicity relative to many pyridazinone-based drug candidates [1]. Its topological polar surface area (TPSA) of 89.17 Ų and hydrogen bond acceptor/donor counts (5 HBA, 3 HBD) place it well within drug-like chemical space according to Lipinski's Rule of Five [1]. These baseline physicochemical parameters provide the foundation for understanding the compound's differentiation from more lipophilic pyridazinone analogs when selecting chemical probes or lead-like scaffolds.

Why Generic Pyridazin-3-ones Cannot Substitute


Pyridazin-3(2H)-one derivatives exhibit a broad range of biological activities that are exquisitely sensitive to the nature of the N2-substituent, with even minor structural modifications leading to profound shifts in target engagement, selectivity, and physicochemical properties [1]. The 1-methyl-5-oxopyrrolidin-3-ylmethyl group present in this compound introduces a constellation of hydrogen bond acceptors and donors that are absent in simple N-alkyl (e.g., 2-methyl) or N-aryl (e.g., 2-phenyl) pyridazin-3-one analogs . Computational profiling reveals that this compound possesses a markedly lower clogP (0.11) and higher TPSA (89.17 Ų) compared to clinically evaluated pyridazinones such as irdabisant (clogP 2.26; TPSA 54 Ų) , rendering simple analog substitution ineffective for experiments where aqueous solubility or reduced membrane permeability is desired. The oxopyrrolidine ring further provides a chiral center and an additional carbonyl group that can participate in specific polar interactions not available to generically substituted pyridazin-3-ones .

Quantitative Differentiation Evidence


Lipophilicity Advantage over Irdabisant

The target compound demonstrates a calculated partition coefficient (clogP) of 0.11, as recorded in the ECBD database [1]. In contrast, the clinically evaluated pyridazinone H3 receptor antagonist irdabisant (CEP-26401) exhibits an ACD/LogP of 2.26 . This represents a 20-fold difference in predicted lipophilicity, with the target compound being substantially more hydrophilic. Lower clogP values are statistically associated with a reduced likelihood of in vivo toxicological findings; compounds with clogP ≤ 3 and TPSA ≥ 75 Ų are approximately 2.5 times more likely to be clean in toxicological screening [2].

Lipophilicity Drug-likeness Pyridazinone

Higher Polar Surface Area than Irdabisant

The topological polar surface area (TPSA) of the target compound is 89.17 Ų, as reported in the ECBD database [1]. The reference pyridazinone irdabisant has a polar surface area of 54 Ų (ZINC15) or 59 Ų (predicted), representing a TPSA approximately 65% larger for the target compound [2]. TPSA is inversely correlated with passive membrane permeability; the target compound's TPSA exceeds 75 Ų, a threshold below which compounds are at increased risk of phospholipidosis and hERG channel blockade [3]. The elevated TPSA arises directly from the 1-methyl-5-oxopyrrolidin-3-ylmethyl substituent, which contributes additional polar atoms (the oxopyrrolidine carbonyl and tertiary amide) not present in the 2H-pyridazin-3-one core of irdabisant .

Polar surface area Permeability Drug-likeness Pyridazinone

Inactivity at GPR35 Receptor

In a primary assay for GPR35 antagonism recorded in the ECBD database, 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one was classified as inactive [1]. This contrasts with certain 2-aryl pyridazin-3(2H)-one derivatives, such as the SOD1 inhibitor LCS-1 (2-phenylpyridazin-3(2H)-one), which have been shown to interact with GPR35 and other off-targets . While the specific comparator data for GPR35 activity of LCS-1 is not quantified in the same assay format, the inactivity of the target compound at this orphan GPCR suggests a differentiated selectivity profile that may be attributable to the 1-methyl-5-oxopyrrolidin-3-ylmethyl substituent altering the pharmacophore relative to planar N-aryl pyridazinones [2].

GPR35 Selectivity Pyridazinone Orphan GPCR

Enhanced Hydrogen Bond Donor Capacity

The target compound possesses 5 hydrogen bond acceptors (HBA) and 3 hydrogen bond donors (HBD), as computed in the ECBD database [1]. In comparison, irdabisant has 5 HBA but only 1 HBD . The additional two hydrogen bond donors in the target compound arise from the 1-methyl-5-oxopyrrolidin-3-ylmethyl substituent architecture, which incorporates both the oxopyrrolidine carbonyl (HBA) and potentially the pyridazinone NH as a donor in its dihydro form. This HBD count difference of 3 versus 1 may translate into distinct recognition patterns at biological targets that require multiple hydrogen bond donor interactions, such as kinase hinge regions or protease active sites [2].

Hydrogen bonding Drug-likeness Molecular recognition Pyridazinone

Fewer Rotatable Bonds than Irdabisant

The target compound has 4 rotatable bonds (RB), as computed in the ECBD database [1]. Irdabisant, with its extended phenoxypropyl-pyrrolidine side chain, contains 6 rotatable bonds [2]. A lower number of rotatable bonds is generally associated with improved oral bioavailability and a reduced entropic penalty upon binding to a biological target, a principle captured in Veber's rules where RB ≤ 10 is considered favorable [3]. The molecular architecture of the target compound—where the 1-methyl-5-oxopyrrolidine ring is directly connected via a single methylene to the pyridazinone N2—results in a more constrained scaffold compared to the flexible propoxy-linked pyrrolidine in irdabisant .

Rotatable bonds Conformational flexibility Drug-likeness Pyridazinone

Underexplored Physicochemical Space

A survey of the ChEMBL database reveals that the majority of biologically annotated pyridazin-3(2H)-one derivatives bear N2-aryl or N2-alkyl substituents, with relatively few entries incorporating a cyclic amide (oxopyrrolidine) at this position [1]. The target compound's combination of low clogP (0.11) and high TPSA (89.17 Ų) places it in a relatively sparsely populated region of physicochemical space compared to typical pyridazinone bioactives, which often exhibit clogP values in the range of 1.5–4.0 [2]. This underexplored property profile makes the compound an attractive scaffold-hopping starting point for targets where high polarity and low lipophilicity are advantageous but not addressed by existing pyridazinone chemical matter [3].

Scaffold hopping Chemical space Pyridazinone Lead generation

Optimal Application Scenarios


Fragment-Based Screening with High Solubility

With a clogP of 0.11 and TPSA of 89.17 Ų, this compound is predicted to exhibit substantially higher aqueous solubility than irdabisant (clogP 2.26) and other lipophilic pyridazinones [1]. Fragment-based screening campaigns that require compound concentrations in the mM range in aqueous buffer will benefit from this enhanced solubility profile, reducing the need for DMSO co-solvents that can interfere with biophysical assays such as SPR, NMR, or DSF [2].

Selectivity Profiling Without GPR35 Off-Target Activity

The demonstrated inactivity of this compound at GPR35 [3] makes it a suitable chemical probe for target selectivity panels where GPR35 modulation would confound interpretation. Unlike certain 2-aryl pyridazin-3(2H)-one derivatives that exhibit polypharmacology including GPR35 interactions, this compound can serve as a pyridazinone scaffold control devoid of this specific off-target liability .

Peripheral Restriction and Low CNS Penetration

The combination of low clogP (0.11) and high TPSA (89.17 Ų) predicts limited passive blood-brain barrier permeability [1]. For drug discovery programs targeting peripheral tissues where CNS side effects must be avoided (e.g., peripheral inflammation, metabolic disease, or cardiovascular indications), this compound provides a starting scaffold with a physicochemical profile that intrinsically favors peripheral restriction compared to brain-penetrant pyridazinones like irdabisant [4].

Multi-Point Hydrogen Bond Recognition in Drug Design

The compound's unique combination of 5 HBA and 3 HBD—including the oxopyrrolidine carbonyl and pyridazinone NH—offers a hydrogen bond donor/acceptor pharmacophore that is distinct from the predominantly acceptor-only profile of irdabisant (5 HBA, 1 HBD) [5]. This makes it particularly suitable for docking into target binding sites that require multiple hydrogen bond donor interactions, such as kinase hinge regions, bromodomains, or metalloenzyme active sites [6].

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